Cas no 847603-66-1 ((2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid)

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is a chiral dicarboxylic acid derivative featuring two 4-chlorobenzoyl ester groups. Its stereospecific (2S,3S) configuration ensures precise molecular orientation, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The presence of chlorobenzoyl moieties enhances its reactivity in esterification and acylation reactions, while the succinic acid backbone provides stability and solubility in polar solvents. This compound is particularly useful in the development of enantioselective catalysts and bioactive molecules. Its well-defined structure allows for consistent performance in research applications, including medicinal chemistry and material science. High purity and controlled stereochemistry make it a reliable choice for specialized synthetic pathways.
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid structure
847603-66-1 structure
Product name:(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
CAS No:847603-66-1
MF:C18H12O8Cl2
MW:427.18908
CID:844261
PubChem ID:71464318

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
    • (2S,3S)-2,3-bis[(4-chlorobenzoyl)oxy]butanedioic acid
    • Butanedioic acid, 2,3-bis[(4-chlorobenzoyl)oxy]-, (2S,3S)-
    • 847603-66-1
    • DTXSID40856083
    • (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinicacid
    • DB-327692
    • G72138
    • Inchi: InChI=1S/C18H12Cl2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1
    • InChI Key: HIQPWCGALHNQIU-KBPBESRZSA-N
    • SMILES: C1=C(C=CC(=C1)Cl)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Computed Properties

  • Exact Mass: 425.9909227g/mol
  • Monoisotopic Mass: 425.9909227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 127Ų
  • XLogP3: 3.8

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00GNPR-250mg
Butanedioic acid, 2,3-bis[(4-chlorobenzoyl)oxy]-, (2S,3S)-
847603-66-1 95%
250mg
$118.00 2024-04-21
A2B Chem LLC
AH76431-1g
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
847603-66-1 95%
1g
$254.00 2024-04-19
A2B Chem LLC
AH76431-250mg
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
847603-66-1 95%
250mg
$95.00 2024-04-19
1PlusChem
1P00GNPR-1g
Butanedioic acid, 2,3-bis[(4-chlorobenzoyl)oxy]-, (2S,3S)-
847603-66-1 95%
1g
$308.00 2024-04-21
Apollo Scientific
OR350356-250mg
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
847603-66-1
250mg
£176.00 2025-02-19
1PlusChem
1P00GNPR-100mg
Butanedioic acid, 2,3-bis[(4-chlorobenzoyl)oxy]-, (2S,3S)-
847603-66-1 95%
100mg
$69.00 2024-04-21
Aaron
AR00GNY3-100mg
Butanedioic acid, 2,3-bis[(4-chlorobenzoyl)oxy]-, (2S,3S)-
847603-66-1 95%
100mg
$70.00 2025-02-13
Aaron
AR00GNY3-250mg
Butanedioic acid, 2,3-bis[(4-chlorobenzoyl)oxy]-, (2S,3S)-
847603-66-1 95%
250mg
$119.00 2025-02-13
A2B Chem LLC
AH76431-100mg
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
847603-66-1 95%
100mg
$56.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673362-1g
(2S,3S)-2,3-bis((4-chlorobenzoyl)oxy)succinic acid
847603-66-1 98%
1g
¥3024.00 2024-04-28

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid Related Literature

Additional information on (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid

Introduction to (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic Acid (CAS No. 847603-66-1)

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid, identified by its CAS number 847603-66-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their potential applications in drug development, particularly in the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs). The unique stereochemistry of this molecule, characterized by its (2S,3S) configuration, makes it a valuable building block for enantioselective synthesis and catalytic processes.

The structural framework of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid consists of a succinic acid backbone, which is a well-known dicarboxylic acid widely used in the synthesis of polyesters and other polymeric materials. In this case, the succinic acid units are modified by the introduction of (4-chlorobenzoyl)oxy groups at the 2 and 3 positions. This modification enhances the reactivity and functionality of the molecule, making it suitable for various chemical transformations.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The presence of chiral centers at the 2 and 3 positions allows for the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved biological activity and reduced side effects. Recent studies have highlighted the importance of chiral molecules in drug design, particularly in the context of asymmetric catalysis and enantioselective synthesis.

Recent research has demonstrated that derivatives of succinic acid, such as (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid, can serve as effective ligands in transition metal-catalyzed reactions. These ligands facilitate various transformations, including cross-coupling reactions, hydrogenations, and oxidations, which are crucial steps in the synthesis of complex organic molecules. The (4-chlorobenzoyl)oxy groups provide additional reactivity, enabling further functionalization through nucleophilic substitution or elimination reactions.

In addition to its role as a ligand, this compound has shown promise as a precursor for the synthesis of biodegradable polymers. The succinic acid backbone is a key component in polyesters such as polybutylene succinate (PBS), which is known for its environmental friendliness and biodegradability. By incorporating functional groups like (4-chlorobenzoyl)oxy, researchers can tailor the properties of these polymers to meet specific applications in packaging, agriculture, and medical devices.

The stereochemistry of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid also makes it an interesting candidate for studying enzyme mechanisms and substrate recognition. Enzymes often exhibit high selectivity for specific stereoisomers due to their precise active sites. By using this compound as a substrate or intermediate, researchers can gain insights into how enzymes recognize and process chiral molecules. This information is crucial for designing enzyme inhibitors or activators with high specificity and efficacy.

Advances in synthetic methodologies have enabled more efficient production methods for this compound. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity with minimal waste. These methods align with the growing emphasis on green chemistry principles, which aim to minimize environmental impact while maximizing efficiency.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation and infection. Inhibiting these enzymes can lead to therapeutic benefits in conditions such as cancer and autoimmune diseases. The unique structure of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid provides a scaffold that can be modified to target specific proteases effectively.

Recent clinical trials have explored derivatives of succinic acid-based compounds for their anti-inflammatory properties. These studies have highlighted the potential of chiral succinates as lead compounds for drug development. The success observed in these trials underscores the importance of investing in research related to stereospecific organic chemistry.

The versatility of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid extends beyond pharmaceutical applications into materials science. Researchers are investigating its use as a monomer for synthesizing novel materials with enhanced mechanical properties or biodegradability. Such materials could find applications in aerospace engineering, automotive manufacturing, and biomedical devices.

In conclusion, (2S,3S)-2-Bis(4-chlorobenzoyloxy)succinic acid (CAS No.847603-66-1) is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique stereochemistry and reactivity make it an invaluable tool for synthetic chemists working on drug development、polymer science,and enzyme research。 As research continues to uncover new applications,this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation。

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